molecular formula C24H24N4O3 B12478114 N-{1-methyl-2-[2-(2-oxopyridin-1(2H)-yl)ethyl]-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide

N-{1-methyl-2-[2-(2-oxopyridin-1(2H)-yl)ethyl]-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide

Cat. No.: B12478114
M. Wt: 416.5 g/mol
InChI Key: KYTORDMFJMIXFW-UHFFFAOYSA-N
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Description

N-{1-METHYL-2-[2-(2-OXOPYRIDIN-1-YL)ETHYL]-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzodiazole core, a pyridinone moiety, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-METHYL-2-[2-(2-OXOPYRIDIN-1-YL)ETHYL]-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium salts of nitroalkanes and azoles, which react with pyridinium salts to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-METHYL-2-[2-(2-OXOPYRIDIN-1-YL)ETHYL]-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N-{1-METHYL-2-[2-(2-OXOPYRIDIN-1-YL)ETHYL]-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-METHYL-2-[2-(2-OXOPYRIDIN-1-YL)ETHYL]-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-METHYL-2-[2-(2-OXOPYRIDIN-1-YL)ETHYL]-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzodiazole core, pyridinone moiety, and phenoxyacetamide group make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-[1-methyl-2-[2-(2-oxopyridin-1-yl)ethyl]benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C24H24N4O3/c1-17-6-9-19(10-7-17)31-16-23(29)25-18-8-11-21-20(15-18)26-22(27(21)2)12-14-28-13-4-3-5-24(28)30/h3-11,13,15H,12,14,16H2,1-2H3,(H,25,29)

InChI Key

KYTORDMFJMIXFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CCN4C=CC=CC4=O)C

Origin of Product

United States

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